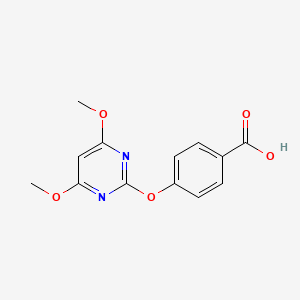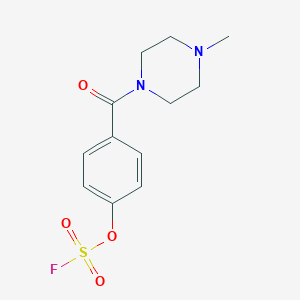
4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid is a synthetic organic compound belonging to the class of benzoic acids. It is characterized by the presence of a pyrimidinyl group substituted with methoxy groups at positions 4 and 6, attached to a benzoic acid moiety. This compound is known for its use as a post-emergence herbicide, particularly in the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops .
作用机制
Target of Action
The primary target of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS is crucial for the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Bispyribac is a systemic herbicide that is absorbed by both the foliage and roots of plants . It inhibits the activity of AHAS, thereby preventing the synthesis of branched-chain amino acids . This disruption in amino acid production leads to a halt in protein synthesis, ultimately causing the death of the plant .
Biochemical Pathways
The inhibition of AHAS disrupts the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these essential amino acids, causing stunted growth and eventually plant death .
Pharmacokinetics
This suggests that it can be readily absorbed and distributed within the plant system. The compound is non-volatile, suggesting it remains in the plant system for a period of time to exert its effects .
Result of Action
The result of bispyribac’s action is the death of the plant. By inhibiting AHAS and disrupting the synthesis of essential amino acids, the plant’s normal growth and development are halted . This leads to symptoms such as chlorosis (yellowing of leaves), wilting, and eventually plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bispyribac. For instance, it is used as a post-emergent herbicide in paddy rice fields, indicating that it is effective in aquatic environments . .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
The effects of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid on cells are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 4-hydroxybenzoic acid. The reaction is facilitated by the use of appropriate catalysts and solvents to achieve the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable reaction conditions, purification methods, and waste management practices to minimize environmental impact .
化学反应分析
Types of Reactions
4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized as a herbicide in agricultural practices to control unwanted vegetation
相似化合物的比较
Similar Compounds
2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid: Shares a similar structure but with two pyrimidinyl groups attached to the benzoic acid moiety.
Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: Contains a carbamate group instead of a benzoic acid moiety.
2,6-Dimethoxypyrimidin-4-amin: Lacks the benzoic acid moiety and has an amino group instead.
Uniqueness
4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit AHAS makes it particularly effective as a herbicide, distinguishing it from other similar compounds .
属性
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-8(4-6-9)12(16)17/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQTEWUHMYVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)
![N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2814177.png)
![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)
![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)
![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)
![ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2814184.png)
![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)
![1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole](/img/structure/B2814188.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)
![4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2814191.png)
![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814193.png)
![1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2814195.png)
